molecular formula C₁₆H₁₉N₅O₇S B1140196 2-Amino-6-mercaptopurine-9-(2',3',5'-tri-O-acetyl-beta-ribofuranosyl)purine CAS No. 2946-36-3

2-Amino-6-mercaptopurine-9-(2',3',5'-tri-O-acetyl-beta-ribofuranosyl)purine

Cat. No. B1140196
CAS RN: 2946-36-3
M. Wt: 425.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-mercaptopurine-9-(2',3',5'-tri-O-acetyl-beta-ribofuranosyl)purine (2-AMP-TRIP) is a derivative of the purine base 2-amino-6-mercaptopurine (2-AMP), which is a naturally occurring purine nucleoside found in mammalian cells. 2-AMP-TRIP is a synthetic compound that has been used in scientific research, as well as in laboratory experiments, to study its biochemical and physiological effects.

Scientific Research Applications

Purine and Mitochondrial Metabolism in Cancer

This compound plays a significant role in the intersection of purine and mitochondrial metabolism in cancer . It is involved in the production of intracellular ATP and participates in the generation of intermediates necessary for biosynthesis of macromolecules such as purines and pyrimidines .

Role in Metabolic Rewiring in Cancer

The compound is also important in metabolic rewiring in cancer. The evolving landscape of purine synthesis and mitochondria inhibitors can be potentially exploited for cancer treatment .

DNA Damage and Repair Studies

The compound aids in the study of DNA damage and repair . It helps researchers understand the effects of DNA mutations and their implications on various biological processes .

Gene Expression Studies

It is used in gene expression studies . It enables researchers to investigate the impact of guanine on biochemical and physiological processes, including cell growth, differentiation, and apoptosis .

High Performance Liquid Chromatography (HPLC) Standard

The compound has been used as a standard in high performance liquid chromatography (HPLC) to assess the activity of thiopurine methyltransferase (TPMT) enzyme .

Selection of gpt-expressing Recombinant Virus

2-Amino-6-methylmercaptopurine has been used as a supplement in Dulbecco′s modified Eagles medium (DMEM) medium for the selection of gpt-expressing recombinant virus mCMVhMIEPE-gpt.lacZ (cytomegalovirus major immediate-early promotor-enhancer complex- gpt .lacz) .

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOOEMDKUJHUEP-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-mercaptopurine-9-(2',3',5'-tri-O-acetyl-beta-ribofuranosyl)purine

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